molecular formula C18H24N2O4S B12788738 6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil CAS No. 137897-92-8

6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil

Cat. No.: B12788738
CAS No.: 137897-92-8
M. Wt: 364.5 g/mol
InChI Key: DLDYWYXMJCSMIQ-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil is a complex organic compound that belongs to the class of uracil derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil typically involves multiple steps. One common method includes the lithiation of 1-substituted 6-(phenylsulfanyl)uracils followed by reaction with various electrophiles . Another approach involves the nucleophilic substitution of halogen in 6-chloropyrimidines . The reaction conditions often require low temperatures and the use of solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in the biological activity of the compound. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .

Properties

CAS No.

137897-92-8

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C18H24N2O4S/c1-11(2)15-16(22)19-18(23)20(10-24-6-5-21)17(15)25-14-8-12(3)7-13(4)9-14/h7-9,11,21H,5-6,10H2,1-4H3,(H,19,22,23)

InChI Key

DLDYWYXMJCSMIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)SC2=C(C(=O)NC(=O)N2COCCO)C(C)C)C

Origin of Product

United States

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